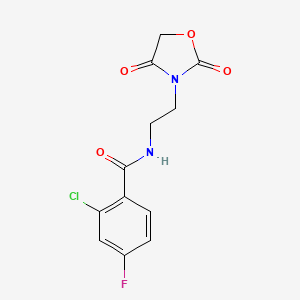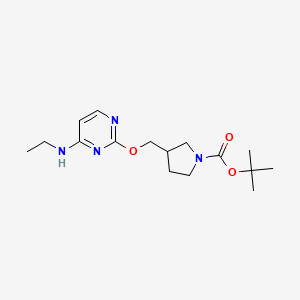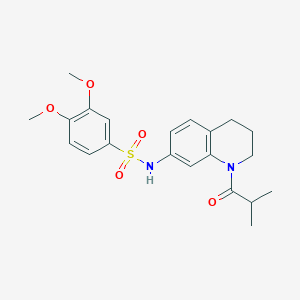
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide, commonly known as IBTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. IBTQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of IBTQ involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. IBTQ has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the progression of cancer. IBTQ has also been found to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that is involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
IBTQ has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation in the brain. IBTQ has also been found to exhibit antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, IBTQ has been found to exhibit anti-inflammatory activity, which can help reduce inflammation in the body.
实验室实验的优点和局限性
IBTQ has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and its mechanism of action and biochemical and physiological effects have been studied extensively. However, there are also limitations to using IBTQ in lab experiments. Its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, IBTQ has not been studied extensively in vivo, which can limit its potential as a therapeutic agent.
未来方向
There are several future directions for the study of IBTQ. One potential direction is to study its potential as a therapeutic agent for various diseases in vivo. Another potential direction is to study its potential as a drug delivery agent, as its structure may allow it to be modified to target specific cells or tissues. Additionally, further studies could be conducted to better understand the mechanism of action of IBTQ and its potential interactions with other drugs or compounds.
合成方法
IBTQ has been synthesized using various methods, including the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with isobutyryl chloride, followed by the reaction of the resulting product with 3,4-dimethoxybenzenesulfonyl chloride. Another method involves the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with isobutyric acid, followed by the reaction of the resulting product with 3,4-dimethoxybenzenesulfonyl chloride. Both methods have been found to be efficient in synthesizing IBTQ.
科学研究应用
IBTQ has been studied for its potential in various scientific research applications, including its use as a potential therapeutic agent for various diseases. IBTQ has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IBTQ has been found to exhibit neuroprotective activity by preventing the death of neurons and reducing inflammation in the brain.
属性
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-7-8-16(12-18(15)23)22-29(25,26)17-9-10-19(27-3)20(13-17)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJHFZYKOHXWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2621179.png)
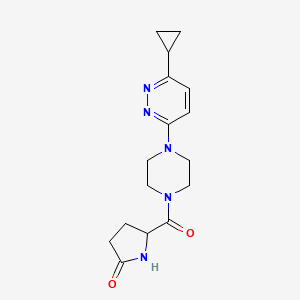

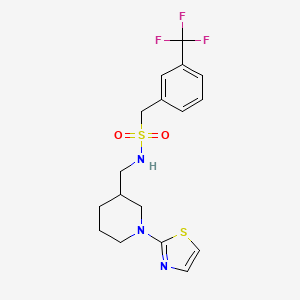
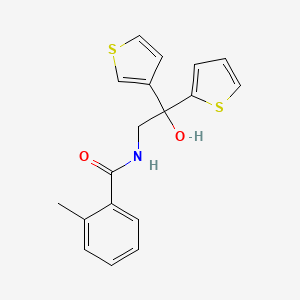
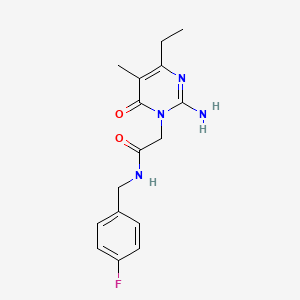
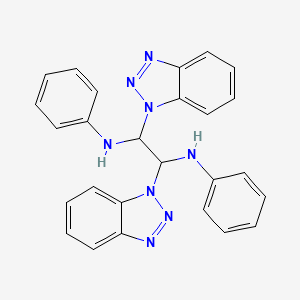
![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)
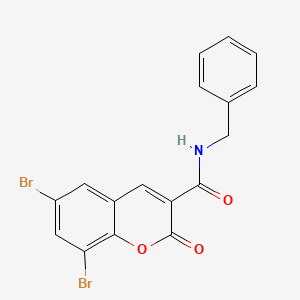
![[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine](/img/structure/B2621192.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)
